molecular formula C20H22N4O4S B3006473 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1021215-83-7

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B3006473
CAS No.: 1021215-83-7
M. Wt: 414.48
InChI Key: XFMMGMUQCIBPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-b]pyridine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a furan-2-yl moiety at position 6, and a methyl group at position 2. The sulfone (dioxidotetrahydrothiophene) and furan groups contribute to its polar surface area, influencing pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-13-18-15(20(25)23-7-2-3-8-23)11-16(17-5-4-9-28-17)21-19(18)24(22-13)14-6-10-29(26,27)12-14/h4-5,9,11,14H,2-3,6-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMMGMUQCIBPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N4CCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . By binding to these channels, it increases their activity, allowing more potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.

Pharmacokinetics

It has been noted that similar compounds displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds. This suggests that this compound may also have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Biological Activity

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule notable for its diverse structural features and potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and other therapeutic potentials based on recent research findings.

Chemical Structure

The molecular structure of the compound can be dissected into several key components:

  • Tetrahydrothiophene moiety
  • Furan ring
  • Pyrazolo[3,4-b]pyridine core
  • Pyrrolidine group

This unique combination of functional groups contributes to the compound's diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including the compound . For instance, a related study indicated that certain pyrazolo[3,4-b]pyridines exhibited significant cell cycle arrest and apoptosis induction in various cancer cell lines such as HeLa and MCF7. Notably, these compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Pyrazolo Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 9aHeLa2.59CDK2 and CDK9 inhibition
DoxorubicinHeLa2.35Topoisomerase II inhibition
Compound 14gMCF75.00Induction of apoptosis

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Research has shown that this compound can inhibit CDK2 and CDK9, leading to cell cycle arrest and reduced proliferation in cancer cells .
  • Induction of Apoptosis : The compound has been associated with increased levels of early and late apoptosis in treated cancer cells, indicating its potential as an effective anticancer agent .

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest that the compound may exhibit additional biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The presence of furan and thiophene rings often correlates with anti-inflammatory activity in related compounds.

Study on Anticancer Efficacy

A recent study synthesized a series of pyrazolo[3,4-b]pyridines and evaluated their anticancer efficacy against several cell lines. The results indicated that modifications to the pyrazole structure significantly influenced their biological activity. For example, compounds with specific substitutions showed enhanced potency against breast cancer cell lines compared to others .

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with target proteins such as CDK2. These studies revealed critical binding interactions that could be exploited for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of heterocyclic substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Features
Target Compound Pyrazolo[3,4-b]pyridine 1: 1,1-dioxidotetrahydrothiophen-3-yl; 6: furan-2-yl; 4: pyrrolidinyl methanone Sulfone enhances solubility; furan improves π-π interactions .
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone () Imidazo-pyrrolo-pyrazine Chlorophenyl; methylpiperidine Chlorine substituent increases lipophilicity; piperidine enhances rigidity .
2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () Pyrazolo[3,4-d]pyrimidine Fluorophenyl; chromenone Fluorine atoms improve metabolic stability; chromenone enables planar binding .
N-[(3'-{[(3S)-3-amino-1-pyrrolidinyl]methyl}-6-chloro-3-biphenylyl)methyl]-N'-{[1,6-diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl}butanediamide () Pyrazolo[3,4-b]pyridine Diethyl; tetrahydrofuran amino Bulky substituents may reduce solubility but improve target specificity .
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate () Pyrazolo[3,4-b]pyridine Fluorophenyl; cyclopropyl Cyclopropyl increases steric hindrance; carboxylate improves crystallinity .

Key Findings from Comparative Analysis

Sulfone vs.

Furan vs. Aromatic Rings : The furan-2-yl substituent provides moderate electron-richness for π-π stacking, unlike fluorophenyl or chlorophenyl groups in analogs, which prioritize hydrophobic interactions .

Pyrrolidinyl Methanone vs. Carboxylates/Amides: The pyrrolidinyl methanone group balances solubility and conformational flexibility, contrasting with rigid carboxylates () or bulky amides () .

Metabolic Stability : The absence of metabolically labile groups (e.g., esters in ) suggests superior stability for the target compound compared to carboxylate-containing analogs .

Research Implications and Limitations

While structural comparisons highlight the target compound’s uniqueness, direct bioactivity or pharmacokinetic data are absent in the provided evidence. Further studies should prioritize:

  • In vitro assays to evaluate kinase inhibition or receptor binding.
  • ADME profiling to validate solubility and metabolic stability predictions.

Contradictions in the evidence (e.g., fluorophenyl groups improving stability in vs. sulfone’s polarity in the target compound) underscore the need for empirical validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.